2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt
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Overview
Description
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, difluoro, pyrimidinyl, amino, hydroxy, sulpho, and naphthylazonaphthalene groups. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 5-chloro-2,6-difluoro-4-pyrimidinyl intermediate. This is achieved through a series of halogenation and substitution reactions, where appropriate reagents such as chlorine and fluorine sources are used under controlled conditions .
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Coupling with Naphthylazonaphthalene: : The pyrimidinyl intermediate is then coupled with a naphthylazonaphthalene derivative. This step involves the formation of an azo bond between the two aromatic systems, typically using diazonium salts and coupling agents under acidic or basic conditions .
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Sulphonation and Hydroxylation: Sulphonation is usually carried out using sulfuric acid or its derivatives, while hydroxylation can be achieved through various oxidation reactions .
Chemical Reactions Analysis
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) undergoes several types of chemical reactions, including:
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Oxidation: : The hydroxy group in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : The azo bond can be reduced to form amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst .
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Substitution: : The chloro and difluoro groups in the pyrimidinyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives .
Scientific Research Applications
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) has a wide range of scientific research applications, including:
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Chemistry: : It is used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other functionalized compounds .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
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Industry: : It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of 2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) can be compared with other similar compounds, such as:
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5-Chloro-2,4,6-trifluoropyrimidine: : This compound shares the pyrimidinyl core but has different substituents, leading to variations in reactivity and applications .
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2,3-Difluoro-5-chloropyridine: : Another similar compound with a pyridine ring instead of a pyrimidine ring, which affects its chemical properties and uses .
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Nickel 22-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)amino)sulfonylphthalocyanine-1,8,15-trisulfonic acid, trisodium salt: : This compound contains a similar pyrimidinyl group but is part of a larger, more complex structure used in different applications .
Properties
CAS No. |
83763-57-9 |
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Molecular Formula |
C24H11ClF2N5Na3O10S3 |
Molecular Weight |
768.0 g/mol |
IUPAC Name |
trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
XAQCRMBBLVHCHU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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